6-Amino-1H-benzo[d]imidazole-4-carboxamide
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Overview
Description
6-Amino-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a benzene ring, an amino group at the 6th position, and a carboxamide group at the 4th position. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-benzo[d]imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
6-Amino-1H-benzo[d]imidazole-4-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Amino-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of MEK and RAF kinases by stabilizing the MEK/RAF complex, thereby effectively inhibiting their activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide: Known for its potential as a MEK/RAF inhibitor.
1H-Imidazole-4-carboxamide: A simpler imidazole derivative with various biological activities.
Uniqueness: 6-Amino-1H-benzo[d]imidazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups enable it to undergo a variety of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its applications in biology, medicine, and industry underscore its importance as a research compound. The ongoing exploration of its mechanism of action and comparison with similar compounds further highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6-amino-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,9H2,(H2,10,13)(H,11,12) |
InChI Key |
NGMUSBZSMKGTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)N)N=CN2)N |
Origin of Product |
United States |
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